Clonixin(1-)

Description

Historical Context and Evolution within Non-Steroidal Anti-Inflammatory Drug (NSAID) Discovery

The development of NSAIDs began with the use of willow bark extract, containing the active ingredient salicin, for its anti-inflammatory and antipyretic properties. dovepress.com This led to the synthesis of acetylsalicylic acid (aspirin) in the late 19th century, marking the dawn of modern NSAID therapy. dovepress.com The mid-20th century saw the introduction of numerous other NSAIDs, including phenylbutazone (B1037) and indomethacin (B1671933), expanding the therapeutic arsenal. mdpi.com

It was within this era of burgeoning NSAID discovery that Clonixin (B1669224) emerged. Developed by Schering Corporation, Clonixin, or 2-(3-chloro-2-methylanilino)nicotinic acid, was synthesized as part of research efforts to identify new anti-inflammatory and analgesic agents. wikipedia.org The primary mechanism of action for these traditional NSAIDs was later identified in 1971 as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923)—key mediators of pain, fever, and inflammation. mdpi.compatsnap.com

Clonixin's development was characteristic of the drive to create NSAIDs with potent efficacy. wikipedia.orgpatsnap.com Like other traditional NSAIDs, it inhibits both COX-1 and COX-2 enzymes. patsnap.compatsnap.com The discovery of two distinct COX isoforms, the constitutive COX-1 and the inducible COX-2, in the early 1990s was a pivotal moment in NSAID research, leading to the development of selective COX-2 inhibitors with the aim of reducing gastrointestinal side effects associated with COX-1 inhibition. dovepress.commdpi.com Clonixin, however, remains a non-selective inhibitor, a characteristic it shares with many foundational NSAIDs. patsnap.comqu.edu.iq

Classification and Structural Relationship within Anilinonicotinic Acid Derivatives

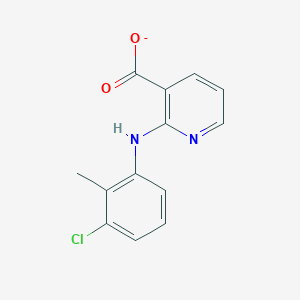

Chemically, Clonixin is classified as an anilinonicotinic acid derivative. ncats.io Its structure features a nicotinic acid core substituted at the 2-position with a (2-methyl-3-chlorophenyl)amino group. ebi.ac.uknih.gov This places it in the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid. qu.edu.iq Clonixin is specifically a bioisostere of fenamates, where a pyridine (B92270) ring replaces the benzene (B151609) ring of the anthranilic acid portion.

The core structure of Clonixin consists of two aromatic rings linked by an amine bridge. The dihedral angle between these two rings is a key conformational feature that influences its crystalline structure and intermolecular interactions. figshare.comacs.org The molecule possesses both a Brønsted acid (carboxylic acid) and a Brønsted base (amino group) functionality. ebi.ac.uk

Several other compounds share the anilinonicotinic acid scaffold, making them structurally related to Clonixin. Flunixin (B1672893), for example, is a closely related analogue where the methyl group on the aniline (B41778) ring is replaced by a trifluoromethyl group. researchgate.net The study of such analogues provides insight into structure-activity relationships and the influence of different substituents on the compound's physicochemical properties.

Table 1: Structural and Chemical Properties of Clonixin

| Property | Value |

| IUPAC Name | 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 262.69 g/mol |

| Synonyms | Clonixic acid, Sch 10304 |

| Classification | Anilinonicotinic Acid Derivative, NSAID |

Data sourced from PubChem CID 28718 and other chemical databases. nih.gov

Contemporary Relevance in Preclinical Medicinal Chemistry Investigations

In contemporary medicinal chemistry, Clonixin(1-) and its derivatives continue to be subjects of preclinical research, focusing on aspects like polymorphism, synthesis of new analogues, and detailed physicochemical characterization.

Polymorphism Studies: Research has revealed that Clonixin can exist in multiple crystalline forms, or polymorphs. researchgate.netresearchgate.net At least four different solvent-free polymorphic forms (I, II, III, and IV) have been identified. researchgate.net The formation of these polymorphs is dependent on the dihedral angle between the molecule's two aromatic rings, which in turn dictates the type of intermolecular hydrogen bonding that occurs. figshare.comacs.org For instance, the crystal packing can be dominated by either an acid-acid dimer homosynthon or an acid-pyridine heterosynthon. figshare.comresearchgate.net Understanding polymorphism is critical in pharmaceutical development as different crystal forms can have different physical properties, such as solubility and stability.

Synthesis and Study of Analogues: The synthesis of Clonixin analogues is an active area of investigation. Researchers have synthesized derivatives by replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or with hydrogen to study how these substitutions affect intermolecular interactions and crystal packing. figshare.comacs.org For example, a study found that the halogenated derivatives were all polymorphic, while the hydrogen analogue was not, highlighting the role of specific intermolecular interactions in determining the crystal structure. figshare.comacs.org Other research has focused on creating conjugates of nicotinic acid with various NSAIDs to explore potential enhancements in anti-inflammatory activity. researchgate.net The glyceryl ester of Clonixin, known as Clonixeril (B1615382), was also synthesized to investigate modified pharmacokinetic properties. wikipedia.org

Physicochemical and Mechanistic Studies: Detailed studies have been conducted to characterize the thermodynamic properties of Clonixin, including its sublimation, dissolution, and distribution processes in various solvents that mimic biological media. researchgate.net Voltammetric studies have explored its electrochemical behavior, which can be useful for developing analytical methods. tandfonline.com Furthermore, investigations into the synthesis of Clonixin have sometimes yielded unexpected by-products, such as N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, leading to mechanistic studies to understand these chemical transformations. researchgate.net These fundamental chemical investigations contribute to a deeper understanding of the molecule's reactivity and properties.

Table 2: Research Findings on Clonixin Polymorphs and Analogues

| Research Area | Key Findings | Reference |

| Polymorphism | At least four solvent-free polymorphs (I, II, III, IV) and a solvate form have been identified. | researchgate.net |

| Hydrogen Bonding | Crystal structures are stabilized by either acid-acid homosynthons or acid-pyridine heterosynthons. | figshare.comacs.org |

| Analogue Synthesis | Halogenated (F, Br, I) and hydrogen analogues have been synthesized to study effects on crystal packing. | figshare.comacs.org |

| Analogue Polymorphism | Halogenated derivatives were found to be polymorphic, while the hydrogen analogue was not. | figshare.comacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10ClN2O2- |

|---|---|

Molecular Weight |

261.68 g/mol |

IUPAC Name |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |

InChI Key |

CLOMYZFHNHFSIQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Clonixin 1

Elucidation of Molecular Mechanisms of Action

Clonixin(1-) is a non-steroidal anti-inflammatory drug (NSAID) derived from nicotinic acid. ebi.ac.uk Its anti-inflammatory, analgesic, and antipyretic effects are attributed to its interaction with several key biochemical pathways involved in inflammation. ebi.ac.uknih.gov The primary mechanism, like other NSAIDs, involves the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Clonixin(1-) exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). ebi.ac.uknih.gov It inhibits both COX-1 and COX-2 isoforms. Studies on purified enzymes have shown that lysine (B10760008) clonixinate, the salt form of Clonixin(1-), has slightly lower IC50 values for both COX-1 and COX-2 compared to ketorolac (B1673617) tromethamine. ebi.ac.uk Specifically, the IC50 values for lysine clonixinate were reported as 2.4 µg/ml for COX-1 and 24.6 µg/ml for COX-2, indicating it is a cyclooxygenase inhibitor of moderate potency. ebi.ac.uk

Some research suggests that Clonixin(1-) may be a relatively weak inhibitor of COX-1, which could account for fewer digestive side effects compared to other NSAIDs. ebi.ac.uk In studies using rat lung preparations, Clonixin(1-) demonstrated concentration-dependent inhibition. ebi.ac.uk At lower concentrations, it appeared to primarily inhibit PGE2 production from COX-2 activity induced by lipopolysaccharide (LPS). ebi.ac.uk At higher concentrations, it inhibited PGE2 formed by both COX-2 and, in part, COX-1 activity. ebi.ac.uk Another study noted that Clonixin(1-) does not significantly reduce the production of prostaglandin E2 (PGE2) to the same extent as a non-selective inhibitor like indomethacin (B1671933).

Table 1: In Vitro COX Inhibition by Lysine Clonixinate This table is interactive. Click on the headers to sort.

| Enzyme Target | IC50 Value (µg/ml) | Source |

|---|---|---|

| Purified COX-1 | 2.4 | ebi.ac.uk |

In addition to its effects on the COX pathway, Clonixin(1-) has been identified as a lipoxygenase (LOX) inhibitor. ebi.ac.uknih.govebi.ac.ukebi.ac.uk Preclinical studies have demonstrated that it can modulate the 5-lipoxygenase pathway. Specifically, Clonixin(1-) has been shown to inhibit the synthesis of 5-HETE, a pro-inflammatory product of the 5-lipoxygenase enzyme. This dual-pathway inhibition distinguishes it from many other NSAIDs.

Research has also explored the impact of Clonixin(1-) on the nitric oxide (NO) pathway. In an experimental model using rat cerebellar slices, Clonixin(1-) was found to reduce the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS). The study noted that its effect on reducing NO and iNOS was more effective than that of indomethacin or meloxicam, suggesting a unique mechanism contributing to its anti-inflammatory properties.

Beyond the eicosanoid and nitric oxide pathways, other potential mechanisms have been proposed. Research suggests that Clonixin(1-) may interact with central nervous system pathways, including serotonergic systems and opioid receptors, which could enhance its analgesic effects.

Role in Nitric Oxide Synthase (NOS) Regulation

In Vitro Pharmacodynamic Studies

The molecular mechanisms of Clonixin(1-) translate into measurable anti-inflammatory effects in cellular models.

In vitro studies have substantiated the anti-inflammatory action of Clonixin(1-) at a cellular level. In experiments using rat lung tissue, the addition of lipopolysaccharide (LPS) was used to create an inflammatory state, which significantly increased the production of prostaglandin E2 (PGE2), likely through the induction of COX-2. ebi.ac.uk The introduction of Clonixin(1-) to this system effectively reduced the elevated PGE2 levels, returning them to baseline control values. ebi.ac.uk This demonstrates its ability to counteract the cellular inflammatory response by inhibiting prostaglandin synthesis. ebi.ac.uk

Table 2: Summary of In Vitro Cellular Anti-Inflammatory Findings for Clonixin(1-) This table is interactive. Click on the headers to sort.

| Cellular Model | Inflammatory Stimulus | Key Finding | Source |

|---|---|---|---|

| Rat Lung Tissue | Lipopolysaccharide (LPS) | Inhibited the induced synthesis of Prostaglandin E2 (PGE2). | ebi.ac.uk |

Analgesic Potency in Cellular Models

Clonixin(1-), the active anionic form of the non-steroidal anti-inflammatory drug (NSAID) Clonixin (B1669224), exerts its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. patsnap.com In cellular models, the fundamental mechanism involves blocking the synthesis of prostaglandins, which are key mediators in sensitizing nerve endings to pain stimuli. patsnap.comncats.io By reducing prostaglandin levels, Clonixin(1-) decreases the sensitivity of nociceptive neurons, thereby mitigating pain perception at a cellular level. patsnap.com

Studies on isolated neuronal cells or co-cultures that model nociceptive pathways would be instrumental in elucidating the direct effects of Clonixin(1-) on neuronal excitability. While detailed public studies on specific neuronal cell lines are not extensively documented in the search results, the established mechanism of COX inhibition implies a direct impact on the cellular environment surrounding nociceptors. patsnap.compatsnap.comnih.gov The compound non-selectively inhibits both COX-1 and COX-2 isoforms, leading to a broad reduction in pro-inflammatory and pain-sensitizing prostaglandins. patsnap.com Some research also suggests that Clonixin(1-) may have additional mechanisms, such as interacting with serotonergic systems or modulating ion channels, which could contribute to its analgesic profile at the cellular level, though this requires further investigation. uchile.clebi.ac.uk

Antipyretic Mechanisms at the Cellular Level

The antipyretic, or fever-reducing, effects of Clonixin(1-) are also rooted in its ability to inhibit prostaglandin synthesis. patsnap.comnih.gov Fever is initiated by pyrogens, which lead to the production of prostaglandins, particularly Prostaglandin E2 (PGE2), in the hypothalamus. wikipedia.org PGE2 then acts on the hypothalamus to elevate the body's thermoregulatory set point. wikipedia.org

Clonixin(1-) counters this process by inhibiting the COX enzymes responsible for PGE2 production. patsnap.compatsnap.com By reducing the levels of PGE2 in the central nervous system, Clonixin(1-) helps to reset the hypothalamic thermostat to its normal level, facilitating heat dissipation through mechanisms like vasodilation and sweating. patsnap.comgoogle.com Although some studies suggest that Lysine clonixinate, a salt form of Clonixin, does not significantly reduce PGE2 production unlike other NSAIDs, others confirm its role as a cyclooxygenase inhibitor. ebi.ac.uk This indicates that its primary cellular antipyretic action is the suppression of the pyrogenic effects of prostaglandins. patsnap.comnih.gov

Platelet Aggregation Modulation in Vitro

In vitro studies have demonstrated that Clonixin(1-) has an inhibitory effect on platelet aggregation. nih.govebi.ac.ukcapes.gov.br Platelet aggregation is a critical process in thrombus formation and is heavily influenced by prostaglandins and thromboxanes, which are synthesized via the COX-1 pathway in platelets. patsnap.comcriver.com

Clonixin(1-) inhibits platelet function by blocking the COX-1 enzyme, which in turn reduces the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. criver.comnih.gov Research using photometric techniques has shown that Clonixin can inhibit platelet aggregation, particularly the secondary wave of aggregation, in a dose-dependent manner. capes.gov.br One study noted that this inhibition starts at a concentration of 1x10⁻⁷M. capes.gov.br However, the effect of Clonixin on platelet aggregation is reported to be less potent and of shorter duration compared to acetylsalicylic acid (aspirin). nih.govnih.gov

| Agonist | Clonixin(1-) Effect | Reference |

|---|---|---|

| Collagen | Inhibition of secondary aggregation | nih.gov |

| Arachidonic Acid | Inhibition of aggregation | ebi.ac.uk |

In Vivo Pharmacodynamic Studies in Animal Models

Evaluation of Anti-Inflammatory Efficacy in Rodent Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the anti-inflammatory activity of new compounds. creative-biolabs.comresearchgate.netmdpi.com In this model, the injection of carrageenan into the paw induces a reproducible inflammatory response characterized by swelling (edema). plos.org

Clonixin has demonstrated significant anti-inflammatory effects in this model. google.com The mechanism involves the inhibition of prostaglandin synthesis at the site of inflammation, which reduces vasodilation, vascular permeability, and the subsequent edema formation. patsnap.com The biphasic nature of the carrageenan response allows for the study of different inflammatory mediators; the initial phase involves histamine (B1213489) and serotonin, while the later phase is primarily mediated by prostaglandins. mdpi.com Clonixin's efficacy in this model highlights its ability to suppress the prostaglandin-dependent later phase of acute inflammation.

| Animal Model | Test | Finding | Reference |

|---|---|---|---|

| Rat | Carrageenan-Induced Paw Edema | Demonstrates anti-inflammatory activity | google.com |

Assessment of Analgesic Efficacy in Animal Pain Models (e.g., Formalin Test)

The analgesic properties of Clonixin have been evaluated in various animal pain models, including the formalin test and the acetic acid-induced writhing test. researchgate.netscispace.com

The formalin test in mice or rats is a robust model that produces a biphasic pain response. nih.govnih.gov The early phase is a result of direct chemical stimulation of nociceptors, while the late phase is associated with an inflammatory response. nih.govnih.gov Studies have shown that Clonixin is effective in this model, suggesting it has both central and peripheral analgesic actions. uchile.cl Its inhibition of the late phase is consistent with its anti-inflammatory mechanism of blocking prostaglandin synthesis. nih.gov

The acetic acid-induced writhing test is another common model for assessing peripheral analgesic activity. ajpp.insaspublishers.com The intraperitoneal injection of acetic acid causes pain by inducing the release of inflammatory mediators, including prostaglandins, which stimulate nociceptors. saspublishers.comscirp.org Clonixin has been shown to reduce the number of writhes in a dose-dependent manner in this test, further confirming its peripheral analgesic efficacy. researchgate.net

| Animal Model | Pain Model | Clonixin(1-) Effect | Reference |

|---|---|---|---|

| Mouse | Formalin Test | Effective in reducing pain response | uchile.cl |

| Mouse | Acetic Acid-Induced Writhing | Dose-dependent reduction in writhes | researchgate.net |

Antipyretic Effects in Animal Models

The antipyretic activity of Clonixin has been confirmed in animal models where fever is artificially induced, for instance, by the injection of yeast or bacterial pyrogens (like lipopolysaccharide, LPS). uchile.clgoogle.com These agents trigger the synthesis and release of pyrogenic cytokines, which in turn stimulate the production of PGE2 in the brain, leading to a rise in body temperature. nih.gov

In these models, the administration of Clonixin leads to a reduction in fever. uchile.cl This effect is attributed to its ability to cross the blood-brain barrier and inhibit COX activity within the central nervous system, thereby decreasing the synthesis of PGE2 and lowering the elevated thermoregulatory set point. patsnap.comgoogle.com Experimental studies have assigned it a higher antipyretic potency than aspirin. google.com

| Animal Model | Fever Induction Method | Clonixin(1-) Effect | Reference |

|---|---|---|---|

| Rat | Yeast-induced pyrexia | Demonstrates antipyretic activity | uchile.cl |

Vasodilatory Effects in Preclinical Models

Clonixin(1-), a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable vasodilatory properties in various preclinical settings. drugbank.comnih.govwikipedia.orgebi.ac.uk These effects appear to be mediated through multiple mechanisms, primarily involving calcium channel antagonism and, to a lesser extent, modulation of nitric oxide pathways.

Direct Vasorelaxant Effects and Calcium Channel Antagonism

In vitro studies on isolated rat aortic rings have provided significant insights into the vasorelaxant capabilities of Clonixin(1-). Research has shown that clonixinate of L-lysine (a salt form of Clonixin) can completely relax aortic rings that have been pre-contracted with 70 mM potassium chloride (KCl). nih.gov This relaxation effect, while less potent, was found to be as effective as that induced by verapamil, a well-known calcium channel blocker. nih.gov In contrast, indomethacin, a more potent cyclo-oxygenase (COX) inhibitor, only achieved approximately 40% relaxation in the same model, suggesting that the vasodilatory action of Clonixin(1-) is not primarily linked to its COX-inhibiting properties. nih.gov

Further supporting the role of calcium antagonism, Clonixin(1-) has been shown to antagonize Ca2+-dependent aortic contractions as well as contractions induced by BAY K-8644, a specific L-type calcium channel agonist. nih.govcdnsciencepub.com This suggests that Clonixin(1-) directly interferes with the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction. The hypotensive effect observed in vivo in rats following intravenous injection of clonixinate of L-lysine is believed to be a direct consequence of this vasodilatory effect, reinforcing the proposal that calcium antagonism is a key pharmacological mechanism of action for Clonixin(1-). nih.gov

Cardiorespiratory experiments in rats have also demonstrated that the administration of Clonixin(1-) leads to a dose-dependent decrease in mean arterial pressure. nih.gov Importantly, these effects were not altered by bilateral vagotomy or cervical sympathectomy, indicating a direct action on the vasculature rather than an indirect effect mediated by the autonomic nervous system. nih.gov

Table 1: Comparative Vasorelaxant Effects on Rat Aortic Rings

| Compound | Contraction Agent | Maximal Relaxation (%) | Notes |

|---|---|---|---|

| Clonixinate of L-lysine | KCl (70 mM) | ~100% | Exhibited lesser potency but equal efficacy to Verapamil. nih.gov |

| Flunixin (B1672893) | KCl (70 mM) | ~100% | Analog of Clonixin; exhibited lesser potency but equal efficacy to Verapamil. nih.gov |

| Verapamil | KCl (70 mM) | ~100% | Calcium channel blocker used as a positive control. nih.gov |

| Indomethacin | KCl (70 mM) | ~40% | More potent cyclo-oxygenase inhibitor than Clonixin. nih.gov |

Interaction with Nitric Oxide Pathways

The role of nitric oxide (NO) in the vasodilatory effects of Clonixin(1-) is less direct. While Clonixin(1-) is primarily known for its anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes, some research indicates an interaction with the NO pathway. nih.govpatsnap.com Specifically, studies on lysine clonixinate have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS or NOS2), an enzyme that produces large amounts of NO in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netpatsnap.com

In in vivo experiments with rats, simultaneous injection of lysine clonixinate and LPS resulted in a significant decrease in the LPS-induced NOS activity. nih.gov This inhibitory action on iNOS expression was not observed with indomethacin under the same experimental conditions. nih.gov However, it is important to note that at basal levels, lysine clonixinate did not affect the production of NO. nih.gov This suggests that Clonixin(1-)'s influence on the NO pathway is more relevant in inflammatory states where iNOS is upregulated, rather than under normal physiological conditions.

Table 2: Effect of Lysine Clonixinate (LC) on Nitric Oxide Synthase (NOS) Activity in Rat Lung

| Experimental Condition | Treatment | Effect on NOS Activity | Reference |

|---|---|---|---|

| In vitro (LPS-treated rats) | LC (2.3 x 10-5 M or 3.8 x 10-5 M) | Inhibited increased NO production induced by LPS. | nih.gov |

| In vitro (Control rats) | LC (2.3 x 10-5 M) | Did not modify NOS activity. | nih.gov |

| In vivo (Simultaneous injection) | LC (40 mg/kg) + LPS | Significantly decreased LPS-induced NOS activity. | nih.gov |

| In vivo (Basal) | LC (40 mg/kg) | Did not affect basal NO production. | nih.gov |

Synthetic Chemistry and Structural Modifications of Clonixin 1

Established Synthetic Routes for Clonixin (B1669224) (Acid Form)

The primary and most referenced synthesis of Clonixin, 2-[(3-chloro-2-methylphenyl)amino]nicotinic acid, is achieved through an aromatic nucleophilic substitution reaction. This method involves the condensation of 2-chloronicotinic acid with 3-chloro-2-methylaniline.

The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a base, like pyridine (B92270), which also serves as the solvent. The mixture is heated to facilitate the reaction, leading to the formation of the clonixin molecule. Following the reaction, purification is generally performed using standard laboratory techniques such as column chromatography and recrystallization to yield the final product. The successful synthesis and crystallization of Clonixin can sometimes be accompanied by the formation of a carboxamide side-product, N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, particularly during crystallization in acetic acid.

This synthetic approach is versatile and has been adapted for the creation of various analogues by substituting the aniline (B41778) component.

Derivatization Strategies for Clonixin(1-) Analogues

To improve physicochemical properties like solubility or to explore new therapeutic possibilities, Clonixin has been subjected to several derivatization strategies. These include the formation of salts and esters, as well as the rational design of new molecules based on its core structure.

The formation of water-soluble salts is a common strategy to enhance the bioavailability of poorly soluble parent drugs.

Lysine (B10760008) Clonixinate : This is the most well-known salt of Clonixin. Its synthesis is a straightforward acid-base neutralization reaction. Clonixin (acid form) is dissolved in a warm polar solvent, such as ethanol. A molar equivalent of L-lysine is prepared in an aqueous solution and then added to the Clonixin solution. The pH is carefully adjusted to between 6.8 and 7.2, which promotes the precipitation of the lysine clonixinate salt. The resulting crystalline solid is then collected and dried. This salt formation significantly improves the aqueous solubility of the compound.

Arginine Clonixinate : Similar to lysine, L-arginine is a basic amino acid that can be used to form a salt with Clonixin. The synthesis follows a similar principle of reacting Clonixin with L-arginine. This process is part of a broader strategy to improve the pharmacological profile of the drug.

Other bases have also been explored for salt formation. For instance, molecular salts of Clonixin have been successfully formed with organic bases like piperazine (B1678402) and cytosine, which have been shown to increase aqueous solubility. researchgate.net

Esterification of the carboxylic acid group of Clonixin represents another derivatization approach, creating a prodrug that can offer altered pharmacokinetic properties.

Clonixeril (B1615382) : The synthesis of Clonixeril, the glyceryl ester of Clonixin, is a multi-step process.

Clonixin is first reacted with chloroacetonitrile (B46850) in the presence of triethylamine.

The resulting intermediate is then treated with potassium carbonate and glycerol (B35011) acetonide. This step displaces the activating group and forms the protected ester.

Finally, the glycerol acetonide protecting group is removed by treatment with acetic acid to yield Clonixeril.

Rational design has been employed to investigate how specific structural changes impact the molecule's properties. A key area of exploration has been the substitution of the chlorine atom on the anilino ring.

To understand the influence of substituent electronegativity and intermolecular interactions on crystal packing, a series of Clonixin analogues were synthesized. acs.org The chlorine atom at the 3-position of the phenylamino (B1219803) group was replaced with other halogens (Fluorine, Bromine, Iodine) or with Hydrogen. acs.orgresearchgate.net The synthesis of these analogues follows the same fundamental aromatic nucleophilic substitution reaction used for Clonixin, where 2-chloronicotinic acid is reacted with the appropriately substituted aniline (e.g., 3-fluoro-2-methylaniline, 3-bromo-2-methylaniline, etc.). acs.org These studies have been crucial in understanding the resulting polymorphism and crystal packing of the analogues. acs.orgresearchgate.net

Synthesis of Ester Derivatives (e.g., Clonixeril)

Structure-Activity Relationship (SAR) Studies

SAR studies investigate how the chemical structure of a compound relates to its biological activity. For Clonixin and its analogues, these studies have primarily focused on the impact of structural changes on the inhibition of cyclooxygenase (COX) enzymes.

Clonixin is known to be a non-selective inhibitor of both COX-1 and COX-2 enzymes. google.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comresearchgate.net

SAR studies on related compounds provide valuable insights. The selectivity for COX-2 is often influenced by specific interactions within the enzyme's active site. mdpi.com A key difference between the two isoforms is that COX-2 has a larger, more accessible active site and a secondary pocket that is not present in COX-1. researchgate.netmdpi.com Structural modifications that allow a molecule to bind within this secondary pocket can confer COX-2 selectivity. researchgate.net

Role of Substituents : The nature of the substituent on the phenyl ring is critical. For instance, replacing the chlorine atom of Clonixin with a trifluoromethyl (-CF₃) group, as seen in the related compound Flunixin (B1672893) , enhances lipophilicity and is associated with increased COX-2 selectivity. researchgate.net Generally, for diaryl compounds, the presence of specific groups like a methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) on one of the aryl rings is a common feature of many selective COX-2 inhibitors (coxibs), as this moiety can interact favorably with the Arg513 residue in the secondary pocket of COX-2. mdpi.comjapsonline.com

Conformational Impact : The studies on halogen-substituted Clonixin analogues (F, Br, I) revealed that these minor changes significantly affect the dihedral angle between the two aromatic rings. acs.org This, in turn, dictates the type of intermolecular hydrogen bonding (supramolecular synthons) that occurs in the crystal structure, leading to either acid-acid dimers or acid-pyridine heterosynthons. acs.orgresearchgate.net While direct COX selectivity data for these specific analogues is not detailed, the control of molecular conformation is a fundamental aspect of designing selective inhibitors that can adopt the correct orientation to fit into the COX-2 active site. acs.org

Correlation between Molecular Conformation and Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the intermolecular interactions it can form. In the case of Clonixin(1-) and its analogs, molecular conformation plays a pivotal role in determining the crystalline arrangement and the types of hydrogen-bonding motifs present. These structural features are fundamental to how the molecule interacts with biological targets.

Research into the polymorphism of clonixin and related compounds reveals a direct correlation between the molecule's conformation and its intermolecular hydrogen-bonding patterns. researchgate.net The key conformational feature is the dihedral angle between the pyridinyl and the substituted phenyl rings. researchgate.net This angle dictates which of two primary intermolecular hydrogen-bonding patterns, known as synthons, will form in the crystal structure: the acid-acid dimer homosynthon or the acid-pyridine heterosynthon. researchgate.netresearchgate.net

Acid-Acid Homosynthon: In this arrangement, the carboxylic acid groups of two separate molecules interact with each other.

Acid-Pyridine Heterosynthon: This motif involves a hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of another. researchgate.netresearchgate.net

Studies on the related non-steroidal anti-inflammatory drug (NSAID) flunixin, which has structural similarities to clonixin, further illustrate this principle. Two conformational polymorphs of flunixin were identified, both featuring an intramolecular hydrogen bond. researchgate.net However, their intermolecular bonding differed based on conformation: one form exhibited the acid-pyridine heterosynthon, while the other displayed the acid-acid homosynthon. researchgate.net This conformational dependency directly influences the supramolecular structure, which is a critical factor for a compound's solubility, stability, and ultimately its interaction with biological systems. researchgate.net The choice between these synthons is governed by the molecule's conformation and the associated conformational energy. researchgate.net

Table 1: Conformational Polymorphs and Hydrogen-Bonding Patterns

| Compound/Family | Key Conformational Feature | Resulting Intermolecular Synthon | Reference |

|---|---|---|---|

| Clonixin Analogs | Dihedral angle between aromatic rings | Acid-Acid Homosynthon or Acid-Pyridine Heterosynthon | researchgate.net |

| Flunixin (Form I) | Specific molecular conformation | Acid-Pyridine Heterosynthon | researchgate.net |

| Flunixin (Form II) | Different molecular conformation | Acid-Acid Homosynthon | researchgate.net |

Influence of Substituent Electronegativity on Pharmacological Profiles

The pharmacological profile of a drug candidate can be significantly altered by modifying its substituents, which in turn affects properties like electronegativity and steric bulk. Structure-activity relationship (SAR) studies focusing on the substitution of the chlorine atom on the phenyl ring of Clonixin(1-) provide insight into how electronegativity influences its physicochemical properties, which are precursors to biological activity.

A systematic study was conducted where the chlorine atom in clonixin was replaced with other halogens (fluorine, bromine, iodine) and with hydrogen, thereby creating a series of four distinct analogs. researchgate.net This allowed for the investigation of how varying the electronegativity and size of the substituent at this position impacts crystal packing and polymorphism. researchgate.netresearchgate.net

The results showed that all the halogenated derivatives (fluorine, bromine, and iodine) were polymorphic, each exhibiting at least two different crystal forms. researchgate.netresearchgate.net In contrast, the hydrogen analog, lacking a highly electronegative substituent at that position, was found to have only a single identified form. researchgate.netresearchgate.net This finding underscores the critical role of intermolecular interactions involving the halogen substituent in determining the crystal packing and stability of different polymorphs. researchgate.net The study revealed that these analogs, similar to clonixin itself, form crystal structures based on either the acid-acid or acid-pyridine synthons, depending on their specific molecular conformation. researchgate.net By introducing bulky or electron-withdrawing groups, it is possible to influence the molecular conformation and favor one synthon over the other, demonstrating a clear case of how molecular structure dictates intermolecular interactions. researchgate.net

Table 2: Effect of Phenyl Ring Substitution on the Polymorphism of Clonixin Analogs

| Substituent at C3' | Compound | Electronegativity (Pauling Scale) | Observed Polymorphism | Reference |

|---|---|---|---|---|

| -F | Analog 1 | 3.98 | Yes (Forms I & II) | researchgate.net |

| -Cl | Clonixin | 3.16 | Yes | researchgate.net |

| -Br | Analog 2 | 2.96 | Yes (Forms I & II) | researchgate.net |

| -I | Analog 3 | 2.66 | Yes (Forms I & II) | researchgate.net |

| -H | Analog 4 | 2.20 | No (single form identified) | researchgate.net |

SAR Efforts in Modulating Non-Traditional Drug Targets

While Clonixin(1-) is primarily known as a cyclooxygenase (COX) inhibitor, recent research has explored its and its derivatives' effects on non-traditional drug targets, revealing novel structure-activity relationships.

A significant discovery has been the identification of clonixeril, the glyceryl ester of clonixin, as a potent modulator of the human Stimulator of Interferon Genes (STING) receptor. chemrxiv.orgchemrxiv.org The STING pathway is a crucial component of the innate immune system. chemrxiv.org In a remarkable example of structure-activity relationships, clonixeril was found to be a potent modulator of the STING receptor, while its parent compound, clonixin, exhibited no antagonistic effect. chemrxiv.orgchemrxiv.org This highlights that the addition of the glycerol ester moiety is essential for this specific biological activity. Further research efforts have involved the synthesis of over 40 analogs of clonixeril to perform detailed SAR studies aimed at optimizing the modulation of the STING protein, which is a versatile target for drug discovery. chemrxiv.orgusf.edu

In addition to the innate immune system, other research has investigated the effects of lysine clonixinate on the central nervous system, specifically on opioid receptors. nih.gov While NSAIDs are not traditionally associated with direct opioid receptor activity, studies showed that chronic administration of lysine clonixinate led to a site-specific regulation of opioid receptors in the rat brain. nih.gov An increased labeling of mu-opioid receptors was observed in several brain regions, while delta and kappa receptor labeling decreased in others. nih.gov Importantly, binding assays confirmed that clonixinate does not directly interact with or inhibit the binding at mu, delta, or kappa opioid receptor sites. nih.gov This suggests that the central effects of the NSAID may involve an indirect mechanism of interaction with the opioid system, opening another avenue for understanding its broader pharmacological profile beyond prostaglandin (B15479496) synthesis inhibition. nih.gov

Table 3: Activity of Clonixin and its Derivative on the Non-Traditional STING Receptor Target

| Compound | Structural Difference | Activity on STING Receptor | Reference |

|---|---|---|---|

| Clonixin | Carboxylic acid | No antagonistic effect observed | chemrxiv.orgchemrxiv.org |

| Clonixeril | Glyceryl ester of Clonixin | Potent modulator (antagonist at fM-aM concentrations) | chemrxiv.orgchemrxiv.org |

Solid State Chemistry and Pharmaceutical Crystallography of Clonixin 1

Polymorphism of Clonixin (B1669224) and its Salts

Clonixin is known to exhibit a phenomenon known as polymorphism, where it can exist in multiple crystalline forms with different physical properties. This polymorphism extends to its salts and is a key area of study in its pharmaceutical development.

Clonixin has at least four solvent-free polymorphic forms (I, II, III, and IV). researchgate.net These forms arise from the molecule's conformational flexibility and the presence of multiple functional groups, namely a carboxylic acid and a pyridine (B92270) group, which are effective hydrogen bond formers. rsc.org This leads to synthon polymorphism, conformational polymorphism, and tautomeric polymorphism. rsc.org

The different crystalline forms are characterized by distinct intermolecular hydrogen-bonding motifs. These are primarily the acid-acid homosynthon or the acid-pyridine heterosynthon, and the prevalence of one over the other is dependent on the dihedral angle between the two aromatic rings of the clonixin molecule. researchgate.netacs.org For instance, Form I features a strong acid-pyridine O-H···N synthon, while Form II, an ionic polymorph (zwitterion), exhibits an acid-pyridine ionic N+-H···O- H bond. researchgate.net Forms III and IV, both neutral forms, are characterized by the centrosymmetric O-H···O carboxylic acid dimer synthon. researchgate.net

In addition to the anhydrous forms, clonixin can form hydrates and solvates. The formation of these crystalline structures is influenced by the solvent used during crystallization. For example, a dimethylformamide (DMF) solvate has been identified, which represents a fifth crystalline form. researchgate.net More recently, a dimethylacetamide (DMA) solvate has also been synthesized and characterized. rsc.org The characterization of these forms is typically carried out using a combination of analytical techniques including single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.orgrsc.org Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also employed to study the phase transitions and desolvation processes. researchgate.netrsc.org

| Form | Type | Key Hydrogen Bonding Motif | Characterization Techniques |

|---|---|---|---|

| Form I | Anhydrous, Neutral | Acid-pyridine O-H···N synthon | SCXRD, PXRD, FT-IR, Raman, DSC |

| Form II | Anhydrous, Zwitterionic | Acid-pyridine ionic N+-H···O- H bond | SCXRD, PXRD, Hirshfeld Surface Analysis |

| Form III | Anhydrous, Neutral | Acid-dimer O-H···O synthon | SCXRD, PXRD |

| Form IV | Anhydrous, Neutral | Acid-dimer O-H···O synthon | SCXRD, PXRD |

| DMF Solvate | Solvate | Heterodimer between CLX and DMF | SCXRD, FT-IR, Raman, DSC, PXRD |

| DMA Solvate | Solvate | Strong hydrogen bond between carboxylic acid OH of CLX and DMA carbonyl | NMR, SCXRD, PXRD, DSC, TGA |

The stability of the different polymorphic forms of clonixin is a complex interplay between intramolecular conformational energy and intermolecular interactions within the crystal lattice. acs.org Theoretical calculations, including lattice energy calculations and quantum mechanical methods, have been employed to understand the energetic landscape of clonixin's polymorphism. researchgate.netacs.org

The relative stability of the polymorphs can be experimentally determined through thermal analysis. For instance, differential scanning calorimetry (DSC) can reveal the temperatures at which phase transitions occur. acs.org It has been observed that the dimethylformamide (DMF) and dimethylacetamide (DMA) solvates of clonixin are metastable and convert to Form I upon heating, as confirmed by DSC and powder X-ray diffraction (PXRD). researchgate.netrsc.org This indicates that Form I is a more thermodynamically stable form under these conditions.

Characterization of Crystalline Forms and Hydrates

Cocrystallization and Solvate Formation

Beyond polymorphism, the solid-state chemistry of clonixin extends to the formation of cocrystals and other solvates. These multicomponent crystalline forms offer another avenue for modifying the physicochemical properties of the drug.

Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, typically hydrogen bonds. The design of cocrystals involves selecting appropriate coformers that can form robust supramolecular synthons with the target API. In the case of clonixin, its carboxylic acid and pyridine functionalities make it a good candidate for cocrystallization.

L-proline, an amino acid, has been successfully used as a coformer to synthesize a cocrystal with clonixin. rsc.org The design strategy for such cocrystals often relies on the formation of specific, predictable hydrogen bonding patterns between the API and the coformer. The synthesis of these cocrystals can be achieved through various methods, including solution-based techniques and mechanochemical grinding. acs.org The resulting cocrystals are then characterized using techniques like SCXRD to confirm their structure and stoichiometry. acs.org

As previously mentioned, clonixin has a tendency to form solvates with certain solvents. A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice. The formation of the dimethylformamide (DMF) solvate of clonixin was a significant discovery, representing a fifth crystalline form. researchgate.net In this solvate, a strong hydrogen bond is formed between the carboxylic acid group of clonixin and the carbonyl oxygen of the DMF molecule. researchgate.net

More recently, a new solvate with dimethylacetamide (DMA) was synthesized and characterized. rsc.org Similar to the DMF solvate, the crystal structure of the DMA solvate is stabilized by a strong hydrogen bond between the carboxylic acid of clonixin and the carbonyl group of DMA. rsc.org The characterization of these solvates involves a suite of analytical methods, including NMR, SCXRD, and PXRD, to determine their structure, while thermal methods like DSC and TGA are used to study their thermal stability and desolvation behavior. rsc.orgrsc.org Both the DMF and DMA solvates have been shown to lose their solvent molecules upon heating and transform into the more stable Form I of clonixin. researchgate.netrsc.org

A comparison of the two solvates revealed interesting conformational differences in the clonixin molecule. In the DMF solvate, the clonixin molecule adopts a highly twisted conformation, whereas in the DMA solvate, it has a nearly planar conformation. rsc.org These findings highlight the significant influence of the solvent molecule on the solid-state structure of the API.

| Solvate | Solvent | Key Stabilizing Interaction | Clonixin Conformation | Thermal Behavior |

|---|---|---|---|---|

| DMF Solvate | Dimethylformamide | Hydrogen bond between CLX carboxylic acid and DMF carbonyl | Twisted | Loses DMF and converts to Form I upon heating |

| DMA Solvate | Dimethylacetamide | Hydrogen bond between CLX carboxylic acid and DMA carbonyl | Planar | Loses DMA and converts to Form I upon heating |

An emerging area of interest in pharmaceutical solid-state chemistry is the formation of drug-drug cocrystals. These are cocrystals where both components are active pharmaceutical ingredients. This approach can offer advantages in terms of combination therapy and potentially improved physicochemical properties.

A notable example is the cocrystallization of clonixin with another NSAID, piroxicam. mdpi.com This research led to the discovery of eight new drug-drug cocrystal solvates. researchgate.net The formation of these cocrystals was found to be dependent on the use of solvents with moderate polarity. researchgate.net One of the key findings was that the pharmaceutically acceptable ethyl acetate (B1210297) solvate of the piroxicam-clonixin cocrystal demonstrated superior physical stability against hydration compared to the individual components. researchgate.net This enhanced stability is a significant advantage, as it can prevent unwanted phase transitions during storage and manufacturing. mdpi.com The investigation of these drug-drug cocrystals involves screening for suitable coformers and solvents, followed by synthesis and thorough characterization to understand their structure and properties. nih.gov

Formation and Characterization of Solvates (e.g., Dimethylformamide, Dimethylacetamide Solvates)

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a dominant directional force in the crystal structures of Clonixin(1-). colby.edu Due to the presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor), Clonixin(1-) can form several robust hydrogen-bonding motifs, known as supramolecular synthons. rsc.orgresearchgate.net The specific synthon adopted is often dependent on the molecular conformation, particularly the dihedral angle between the phenyl and pyridine rings. researchgate.netacs.orgrsc.org

Two principal synthons are consistently observed in the solvent-free polymorphs of clonixin:

Acid-Acid Homosynthon : In this arrangement, two Clonixin(1-) molecules form a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This creates a characteristic R²₂(8) ring motif. researchgate.net This synthon is typically favored when the molecule adopts a more planar conformation. rsc.org Polymorphs II, III, and IV of clonixin feature this acid-acid homodimer. researchgate.netacs.org

Acid-Pyridine Heterosynthon : This motif involves a hydrogen bond between the carboxylic acid's hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). researchgate.netresearchgate.net This interaction is favored when the Clonixin(1-) molecule has a more twisted conformation, with a dihedral angle greater than 30 degrees between the aromatic rings. rsc.org Form I of clonixin is characterized by this acid-pyridine heterosynthon. researchgate.netacs.org

The competition between these two synthons is a classic example of synthon polymorphism. researchgate.netacs.org Furthermore, in some forms, both neutral and zwitterionic molecules of clonixin can coexist in the asymmetric unit, leading to complex hydrogen bond patterns involving both neutral (N-H···O) and ionic (N⁺-H···O⁻) interactions. researchgate.netacs.org

In solvated crystal forms, such as those with N,N-dimethylformamide (DMF) and dimethylacetamide (DMA), these common synthons are disrupted. rsc.orgresearchgate.net Instead, strong hydrogen bonds form between the carboxylic acid of Clonixin(1-) and the carbonyl oxygen of the solvent molecule. rsc.orgresearchgate.net For instance, in the DMF solvate, a strong O–H⋯O hydrogen bond (with a distance of 1.771 Å and an angle of 178.22°) sustains a heterodimer between clonixin and DMF. rsc.org The strength of this new hydrogen bond has been found to be comparable to that of the acid-acid and acid-pyridine synthons observed in the solvent-free forms. rsc.orgresearchgate.net

Table 1: Hydrogen Bonding Motifs in Clonixin Polymorphs and Solvates

| Crystal Form | Primary Hydrogen Bonding Motif | Graph Set Notation | Reference |

|---|---|---|---|

| Form I | Acid-Pyridine Heterosynthon (O-H···N) | C(6) | researchgate.netacs.orgrsc.org |

| Forms II, III, IV | Acid-Acid Homosynthon (O-H···O) | R²₂(8) | researchgate.netacs.org |

| DMF Solvate | Acid-Solvent Heterodimer (O-H···O=C) | R²₂(7) | rsc.org |

| DMA Solvate | Acid-Solvent Heterodimer (O-H···O=C) | D | rsc.org |

In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the crystal packing of Clonixin(1-), particularly in stabilizing the layered arrangements of the aromatic molecules. rsc.orgmdpi.com These interactions occur between the electron-rich π-systems of the pyridine and substituted phenyl rings of adjacent molecules.

In the crystal structure of the dimethylacetamide (DMA) solvate of clonixin, π-π stacking interactions are evident from Hirshfeld surface analysis, which quantifies them as C···C contacts. rsc.org These contacts account for 6.8% of the total Hirshfeld surface area. rsc.org Similarly, C···N contacts, also indicative of stacking, contribute 1.4%. rsc.org In the N,N-dimethylformamide (DMF) solvate, a π-π interaction is observed between the pyridine ring of a clonixin molecule and another DMF molecule situated beneath it. rsc.org Computational studies on clonixin polymorphs have confirmed that π-π stacking dimers, alongside hydrogen-bonded dimers, are among the most significant interactions governing the crystal structures. rsc.org The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, depending on the specific polymorph and the steric influences of the substituents.

The chlorine atom on the phenyl ring of Clonixin(1-) is not merely a passive substituent; it actively participates in various non-covalent interactions that influence crystal packing. acs.orgfigshare.com One such interaction is halogen bonding, an electrostatically driven force between the positive region on the outer surface of the halogen (the σ-hole) and a negative site on an adjacent molecule. rsc.orguantwerpen.be

Beyond halogen-related contacts, the crystal structure is stabilized by a multitude of weaker, non-directional forces. Hirshfeld surface analysis reveals that H···H contacts are the most abundant, covering a large portion of the molecular surface. rsc.org Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also present and are quantified as C···H contacts, covering 18.9% of the Hirshfeld surface in the DMA solvate. rsc.org These varied and numerous weak interactions collectively provide a significant stabilizing contribution to the crystal lattice energy. rsc.orgcolby.edu

To deconstruct and quantify the complex network of intermolecular interactions within Clonixin(1-) crystals, researchers employ advanced computational techniques such as Hirshfeld surface analysis and energy framework calculations. rsc.orgresearchgate.net

Hirshfeld surface analysis provides a visual and quantitative method for exploring all intermolecular contacts simultaneously. The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are plotted on a 2D "fingerprint plot," where specific types of interactions appear as characteristic patterns. rsc.orgresearchgate.net For clonixin polymorphs, sharp spikes on these plots clearly indicate strong, short-range interactions like O-H···O and O-H···N hydrogen bonds. researchgate.net The surface can also be color-mapped to highlight regions of close contact. For example, in the DMA solvate, bright red spots on the Hirshfeld surface correspond to the dominant hydrogen bond between the carboxylic acid and the DMA molecule. rsc.org This analysis allows for the percentage contribution of different contact types to the total molecular surface to be calculated, offering a quantitative comparison of the interaction environments in different polymorphs or solvates. rsc.orgfigshare.com

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of Clonixin in the DMA Solvate

| Contact Type | Percentage of Hirshfeld Surface Area (%) | Interaction Represented | Reference |

|---|---|---|---|

| O···H / H···O | Dominant (unspecified %) | Hydrogen Bonding | rsc.org |

| C···H / H···C | 18.9 | C-H···π Interactions | rsc.org |

| H···Cl / Cl···H | 11.0 | Halogen-related Contacts | rsc.org |

| C···C | 6.8 | π-π Stacking | rsc.org |

| C···N / N···C | 1.4 | π-π Stacking | rsc.org |

| H···H | Not specified, but a major contributor | Van der Waals Forces | rsc.org |

Energy framework calculations, often performed using the results from Hirshfeld analysis, provide a graphical representation of the energetic architecture of the crystal. figshare.comacs.orgfigshare.com These calculations quantify the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs and visualize the strongest interaction pathways within the crystal lattice as cylinders. The thickness of the cylinders is proportional to the strength of the interaction. This method has been used to compare the crystal packing of clonixin polymorphs with those of its analogue, flunixin (B1672893). figshare.comacs.orgresearchgate.net Such calculations corroborate findings from structural analysis, for example, confirming the similarity in energy frameworks between Form I of flunixin and Form I of clonixin, both of which are dominated by the acid-pyridine heterosynthon. figshare.comacs.org These computational tools are invaluable for gaining a deeper understanding of the structure-property relationships in the solid state of Clonixin(1-).

Preclinical Pharmacokinetics and Metabolism of Clonixin 1

Absorption, Distribution, and Excretion in Animal Models (e.g., Rats, Dogs, Monkeys)

Studies in rats, dogs, and rhesus monkeys have been instrumental in elucidating the absorption, distribution, and excretion profile of Clonixin(1-). Following oral administration, clonixin (B1669224) is absorbed, with pharmacokinetic parameters showing some species-specific variations. nih.govresearchgate.net

In rats, the disposition of clonixin has been investigated, providing insights into its behavior in a rodent model. nih.govnih.gov Similarly, studies in dogs have contributed to understanding its pharmacokinetics in a non-rodent species. nih.gov

A significant amount of research has been conducted in rhesus monkeys, which often serve as a good predictive model for human pharmacokinetics. In these animals, clonixin is rapidly absorbed and subsequently excreted. nih.govresearchgate.net The excretion patterns of the parent drug and its metabolites in the urine of rhesus monkeys have been found to be qualitatively similar to those in humans. researchgate.net This similarity suggests that the rhesus monkey is a relevant model for studying the disposition of clonixin. researchgate.net

Excretion of Clonixin(1-) and its metabolites occurs primarily through the urine and feces. nih.gov The relative contribution of each route can vary between species. The table below summarizes key pharmacokinetic parameters of clonixin in different animal models from a seminal study.

| Animal Model | Peak Plasma Time (Tmax) | Elimination Half-Life (t1/2) | Primary Route of Excretion | Reference |

| Rat | Not explicitly stated | Not explicitly stated | Urine and Feces | nih.gov |

| Dog | Not explicitly stated | Not explicitly stated | Urine and Feces | nih.gov |

| Rhesus Monkey | Rapid | Not explicitly stated | Urine | nih.govresearchgate.net |

This table is based on qualitative descriptions from the available literature. Specific quantitative data from the primary source, Katchen et al. (1973), would be required for a more detailed quantitative summary.

Metabolic Pathways and Metabolite Identification

The biotransformation of Clonixin(1-) is a critical determinant of its clearance and pharmacological activity. Metabolism primarily occurs in the liver and involves both Phase I and Phase II reactions. uchile.cl

In Vitro Metabolic Profiling (e.g., Hepatic Microsomal Studies)

In vitro metabolic studies using liver microsomes are a standard preclinical tool to investigate the metabolic stability and pathways of a drug candidate. uchile.cl These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolic reactions.

While specific in vitro metabolic stability data for Clonixin(1-) using hepatic microsomes is not extensively detailed in the public domain, the general methodology involves incubating the compound with liver microsomes from various species (e.g., rat, dog, monkey, human) and monitoring its rate of disappearance over time. This allows for the determination of key parameters such as intrinsic clearance (CLint) and metabolic half-life. Such studies are crucial for predicting in vivo hepatic clearance and the potential for metabolic drug-drug interactions. uchile.cl For structurally related compounds, such as flunixin (B1672893), studies with bovine liver microsomes have implicated the involvement of the cytochrome P450 system in their metabolism.

Identification of Major Metabolites (e.g., Hydroxylated and Ethoxylated Derivatives)

The metabolism of clonixin leads to the formation of several metabolites. The major metabolic pathway involves hydroxylation at various positions on the clonixin molecule. uchile.cl Specifically, hydroxylated metabolites have been identified at the 5-position of the pyridine (B92270) ring and at the 4'- and 2'-positions of the benzene (B151609) ring. uchile.cl

Following hydroxylation (Phase I metabolism), these metabolites can undergo conjugation reactions (Phase II metabolism). The formation of glucuronide and sulfate (B86663) conjugates has been reported. nih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

| Metabolite Type | Position of Modification | Reference |

| Hydroxylated Metabolites | 5-position (pyridine ring) | uchile.cl |

| 4'-position (benzene ring) | uchile.cl | |

| 2'-position (benzene ring) | uchile.cl | |

| Conjugated Metabolites | Glucuronides | nih.gov |

| Sulfates | nih.gov |

Comparative Metabolic Studies Across Species for Pathway Elucidation

Comparative metabolic studies across different preclinical species are vital for understanding interspecies differences and for extrapolating animal data to humans. The metabolic profile of clonixin has been compared across rats, dogs, and monkeys. nih.gov

As mentioned earlier, the urinary metabolite patterns in rhesus monkeys show a qualitative similarity to those observed in humans, which strengthens the predictive value of this animal model. researchgate.net However, quantitative differences in the extent of formation of various metabolites can exist between species. These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes in the liver and other tissues. Understanding these species-specific metabolic pathways is crucial for selecting the most appropriate animal model for further toxicological and pharmacological studies.

Investigation of Drug-Drug Interactions at the Preclinical Pharmacokinetic Level

Preclinical evaluation of drug-drug interaction (DDI) potential is a critical step in drug development to avoid unforeseen adverse events in clinical use. Pharmacokinetic DDIs can occur at the level of absorption, distribution, metabolism, or excretion.

Another potential mechanism for pharmacokinetic DDIs is competition for plasma protein binding. For the structurally related compound flunixin, a preclinical study in swine investigated its interaction with the antibiotic sulfamethazine, focusing on plasma protein binding interactions. A study in mice also showed that co-administration of enrofloxacin (B1671348) altered the pharmacokinetics of flunixin, resulting in an increased area under the curve (AUC) and a longer terminal half-life for flunixin. nih.gov Such studies highlight the importance of evaluating potential interactions with co-administered drugs during preclinical development.

The DrugBank database lists numerous potential drug interactions for clonixin, many of which are based on its NSAID class effects and may involve pharmacodynamic or pharmacokinetic mechanisms. drugbank.com These include potential interactions with anticoagulants, antihypertensives, and other NSAIDs. patsnap.com However, specific preclinical pharmacokinetic studies to confirm and characterize these potential interactions are essential.

Advanced Analytical and Bioanalytical Methodologies for Clonixin 1 Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in the separation, identification, and quantification of Clonixin(1-) and its related substances. These techniques are essential for assessing the purity of the drug substance and for determining its concentration in biological fluids. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Clonixin(1-). tcichemicals.com Reversed-phase HPLC methods have been successfully developed and validated for the determination of Clonixin(1-) in human plasma and urine. nih.govresearchgate.net These methods are valued for their sensitivity, specificity, and reproducibility. unipi.it

Method development often involves optimizing the mobile phase composition, stationary phase, and detector settings to achieve adequate separation and detection. frontiersin.orgmdpi.com A typical HPLC method for Clonixin(1-) might utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile. frontiersin.orgpharmascholars.com Validation of these methods is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), and includes assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). frontiersin.orgresearchgate.net

A developed reversed-phase HPLC method demonstrated good recovery of Clonixin(1-) from plasma and urine, with values exceeding 87.6% and 80.7%, respectively. nih.govresearchgate.net The limit of quantitation was established at 10 ng/mL in plasma and 20 ng/mL in urine, with a relative standard deviation (RSD) of less than 11.1%. nih.govresearchgate.net The linearity of such methods is typically confirmed by a high correlation coefficient (r²) for the calibration curve. researchgate.net

Table 1: HPLC Method Parameters for Clonixin(1-) Analysis

| Parameter | Details |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net |

| Stationary Phase | C18 Column frontiersin.orgpharmascholars.com |

| Mobile Phase | Buffer and Acetonitrile frontiersin.orgpharmascholars.com |

| Detection | UV Detection uchile.cl |

| Validation | According to ICH guidelines frontiersin.orgresearchgate.net |

| Application | Quantification in plasma and urine nih.govresearchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. phenomenex.com While less common than HPLC for the direct analysis of Clonixin(1-) due to its lower volatility, GC can be employed after derivatization. uchile.cl Derivatization is a process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis.

Applications of GC in pharmaceutical analysis include the determination of residual solvents and the analysis of impurities. scirp.org In the context of Clonixin(1-) research, GC coupled with a mass spectrometer (GC-MS) can be utilized for the identification of metabolites and impurities. scirp.orgcespu.pt The high resolving power of GC combined with the specificity of mass spectrometry provides a robust analytical tool. scirp.org

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique. libretexts.organveshanaindia.com It is often used for the qualitative analysis of compounds, monitoring the progress of chemical reactions, and as a preliminary step for developing more complex chromatographic methods like HPLC. anveshanaindia.comrjpbcs.com

In the study of Clonixin(1-) metabolism, TLC can be used to separate and visualize metabolites from biological samples. nih.gov The technique, often combined with a visualization method such as UV light, allows for the rapid screening of metabolic products. libretexts.orgnih.gov While not as quantitative as HPLC or GC, TLC provides valuable qualitative information and can guide further investigation using more sophisticated techniques. rjpbcs.com The retention factor (Rf) value in TLC is a key parameter used to identify compounds. libretexts.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and functional group analysis of Clonixin(1-). solubilityofthings.comopenaccessjournals.com These methods provide detailed information about the molecular structure and properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. fepbl.commdpi.com It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. mdpi.com

For Clonixin(1-), NMR spectroscopy is crucial for confirming its chemical structure and for identifying any related substances or degradation products. researchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental structural information, while two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be used to establish the connectivity between different atoms in the molecule. mdpi.comresearchgate.net This detailed structural information is vital for ensuring the identity and purity of the drug substance. fepbl.com

Table 2: NMR Techniques for Clonixin(1-) Structural Analysis

| Technique | Information Provided |

|---|---|

| ¹H NMR | Information about the proton environments in the molecule. mdpi.com |

| ¹³C NMR | Information about the carbon skeleton of the molecule. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms, confirming the overall structure. mdpi.comresearchgate.net |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within a molecule. solubilityofthings.comlibretexts.org

IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups present in the Clonixin(1-) molecule. imgroupofresearchers.com For example, the presence of carboxylic acid and amine functional groups can be confirmed by their characteristic absorption bands in the IR spectrum. solubilityofthings.com

UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which is related to the electronic transitions within the molecule. imgroupofresearchers.comnumberanalytics.com The presence of chromophores, such as the aromatic rings in Clonixin(1-), results in characteristic absorption maxima (λmax) in the UV-Vis spectrum. openaccessjournals.com This technique is not only useful for structural confirmation but also serves as a basis for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte according to the Beer-Lambert Law. imgroupofresearchers.com A spectrophotometric method has been used to determine blood levels of Clonixin(1-), with a UV band at 252 nm being utilized for this purpose. uchile.cl

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of Clonixin (B1669224) research, it is instrumental in confirming the molecular weight and elucidating the structure of the molecule through fragmentation analysis. The monoisotopic mass of Clonixin is 262.0509 Da. hmdb.ca

When coupled with gas chromatography (GC-MS), a predicted fragmentation pattern can be generated. hmdb.ca In a typical electron ionization (EI) source at 70 eV, the Clonixin molecule would fragment in a characteristic manner. These fragments provide a structural fingerprint. For instance, analysis of related compounds like flunixin (B1672893) using liquid chromatography-mass spectrometry (LC-MS/MS) shows how specific fragments are monitored for quantification and identification in biological matrices. researchgate.net This same principle applies to Clonixin, where selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used to track specific parent-ion-to-fragment-ion transitions, enhancing selectivity and sensitivity. nih.gov

The analysis of molecular fragments is essential for full characterization. thermofisher.com In a process known as deconvolution, the mass spectra, which consist of a series of peaks representing different charge states of the molecule and its fragments, are mathematically converted into a spectrum showing the neutral mass of each component. thermofisher.com This allows for precise mass determination of the parent compound and its various fragments, confirming its identity and providing clues about its structure and stability. nih.govthermofisher.com

Table 1: Predicted Mass Spectrometry Data for Clonixin

| Parameter | Value |

|---|---|

| Molecular Formula | C13H11ClN2O2 |

| Molecular Weight (Monoisotopic Mass) | 262.0509 Da |

| Spectrum Type | Predicted GC-MS |

| Ionization Energy | 70 eV |

This table is based on predicted data and serves as a guide for experimental analysis. hmdb.ca

X-ray Diffraction Techniques for Solid-State Characterization

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline pharmaceutical materials. icdd.com They provide detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, which is critical for understanding properties like stability and solubility. creative-biostructure.comfzu.cz

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional molecular structure of a compound at an atomic level. fzu.czexcillum.com This technique requires a high-quality single crystal of the material, ideally with dimensions of at least 0.02-0.1 mm. fzu.czuhu-ciqso.es When a focused beam of X-rays interacts with the crystal, it diffracts into a unique pattern of spots. fzu.cz The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. fzu.cz

For chiral molecules like Clonixin, SCXRD is particularly vital as it can determine the absolute configuration, a critical aspect for its biological activity. excillum.com The technique provides unambiguous structural elucidation, which is essential for intellectual property protection and regulatory filings. xtalpi.com Although obtaining a suitable single crystal can be challenging, the detailed structural information it provides is unparalleled. nih.gov The crystal structures for several of Clonixin's polymorphs have been successfully determined using this method. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorph Identification and Purity

Powder X-ray Diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials, making it a cornerstone of pharmaceutical development. creative-biostructure.com Unlike SCXRD, PXRD can be performed on powdered samples, which are often more readily available. nih.gov The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline form. nih.gov

PXRD is the primary technique for identifying and distinguishing between different polymorphic forms of a drug substance. creative-biostructure.com Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical attribute of active pharmaceutical ingredients (APIs) because different polymorphs can have different physical properties. nih.govresearchgate.net Research on Clonixin has identified multiple polymorphs (Forms I, II, III, IV, and V). researchgate.net PXRD is routinely used to confirm the bulk purity of these forms and to monitor for any phase transformations during manufacturing or storage. researchgate.net For example, it can be used to check the purity of Form I crystallized from acetone (B3395972) or Form II from acetic acid. researchgate.net The detection limit for polymorphic impurities by PXRD is typically in the range of a few percent by mass, though this can be improved with advanced methods. nih.govresearchgate.net

Table 2: Crystallographic Data for Clonixin Polymorphs

| Polymorph | Crystal System | Space Group | Key Lattice Parameters (Å, °) |

|---|---|---|---|

| Form II | Monoclinic | P2₁/c | a=5.047, b=23.06, c=11.790, β=105.47 |

| Form V | Monoclinic | P2₁/a | a=14.787, b=4.956, c=9.081, β=95.21 |

This table presents selected crystallographic data for two of Clonixin's known polymorphs as determined by X-ray diffraction techniques. researchgate.net

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. improvedpharma.com These methods are crucial for characterizing the solid-state forms of pharmaceuticals. icdd.com

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. cuni.czdoi.org It is highly sensitive for detecting thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov In a DSC experiment, a phase transition of the first order, like melting, appears as an endothermic peak on the thermogram. cuni.cz